molecular formula C20H18O2 B14141958 [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate CAS No. 185912-82-7

[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate

Cat. No.: B14141958
CAS No.: 185912-82-7
M. Wt: 290.4 g/mol
InChI Key: ZJOIGKYWAJEWJR-UHFFFAOYSA-N
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Description

[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by its unique structure, which includes a propylphenyl group and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate typically involves the coupling of a propylphenyl acetylene with a phenylpropanoic acid derivative. The reaction is often catalyzed by palladium complexes under mild conditions. The process can be summarized as follows:

    Preparation of Propylphenyl Acetylene: This is achieved by the alkylation of phenylacetylene with propyl halides in the presence of a strong base such as sodium amide.

    Coupling Reaction: The propylphenyl acetylene is then coupled with a phenylpropanoic acid derivative using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar phenylpropanoid structure but with methoxy groups.

    3-phenylprop-2-enal: Another phenylpropanoid with an aldehyde functional group.

Uniqueness

[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate is unique due to its ethynyl linkage and propyl substitution, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and differentiate it from other phenylpropanoids.

Properties

CAS No.

185912-82-7

Molecular Formula

C20H18O2

Molecular Weight

290.4 g/mol

IUPAC Name

[4-[2-(4-propylphenyl)ethynyl]phenyl] prop-2-enoate

InChI

InChI=1S/C20H18O2/c1-3-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)22-20(21)4-2/h4,6-9,12-15H,2-3,5H2,1H3

InChI Key

ZJOIGKYWAJEWJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C=C

Origin of Product

United States

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